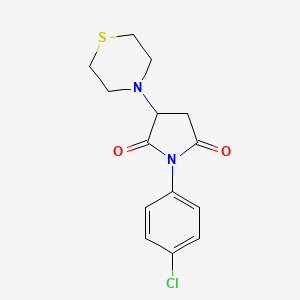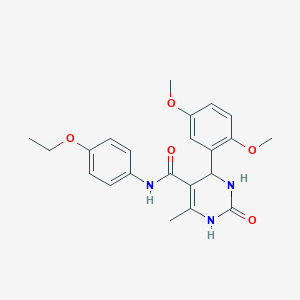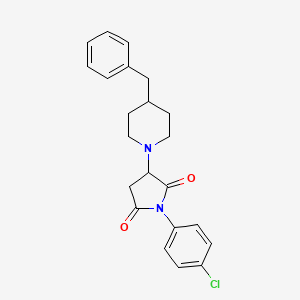
1-(4-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as CP-465,022 and is a potent and selective antagonist of the orexin receptor 1 (OX1R). Orexin receptors are involved in regulating wakefulness and sleep, and their dysfunction has been linked to various sleep disorders and psychiatric conditions.
作用機序
CP-465,022 is a selective antagonist of the orexin receptor 1 (1-(4-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione). Orexin receptors are involved in regulating wakefulness and sleep. The blockade of 1-(4-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione by CP-465,022 leads to a decrease in wakefulness and an increase in sleep. CP-465,022 has also been shown to modulate the reward pathway in the brain, which may explain its potential use in the treatment of addiction.
Biochemical and Physiological Effects:
CP-465,022 has been shown to have several biochemical and physiological effects. It has been shown to decrease wakefulness and increase sleep in animal models. CP-465,022 has also been shown to decrease food intake and body weight in animal models of obesity. In addition, CP-465,022 has been shown to have anxiolytic and antidepressant-like effects in animal models.
実験室実験の利点と制限
CP-465,022 has several advantages for lab experiments. It is a potent and selective antagonist of the 1-(4-chlorophenyl)-3-(4-thiomorpholinyl)-2,5-pyrrolidinedione, which makes it a useful tool for studying the role of orexin receptors in various physiological and pathological processes. CP-465,022 has also been shown to have good pharmacokinetic properties, which makes it suitable for in vivo studies. However, CP-465,022 has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, CP-465,022 is a challenging compound to synthesize, which may limit its availability for some researchers.
将来の方向性
CP-465,022 has several potential future directions for research. One direction is to further explore its therapeutic potential in the treatment of sleep disorders, psychiatric conditions, and metabolic disorders. Another direction is to study its mechanism of action in more detail, particularly its effects on the reward pathway in the brain. CP-465,022 may also have potential applications in the field of chronobiology, as orexin receptors are involved in regulating circadian rhythms. Finally, further research is needed to establish the long-term safety and efficacy of CP-465,022, particularly in human subjects.
合成法
The synthesis of CP-465,022 involves several steps starting from commercially available starting materials. The first step involves the protection of the amino group of pyrrolidine using a suitable protecting group. The protected pyrrolidine is then reacted with 4-chlorobenzaldehyde in the presence of a base to form the corresponding Schiff base. The Schiff base is then reduced using sodium borohydride to give the corresponding amine. The amine is then reacted with 4-chlorothiophene-2-carboxylic acid chloride in the presence of a base to give CP-465,022.
科学的研究の応用
CP-465,022 has been extensively studied for its potential therapeutic applications. It has been shown to be effective in the treatment of various sleep disorders such as narcolepsy, insomnia, and sleep apnea. CP-465,022 has also been shown to have potential applications in the treatment of psychiatric conditions such as depression, anxiety, and addiction. In addition, CP-465,022 has been studied for its potential use in the treatment of obesity and metabolic disorders.
特性
IUPAC Name |
1-(4-chlorophenyl)-3-thiomorpholin-4-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2S/c15-10-1-3-11(4-2-10)17-13(18)9-12(14(17)19)16-5-7-20-8-6-16/h1-4,12H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFSTWLGBRQKCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorophenyl)-3-(thiomorpholin-4-yl)pyrrolidine-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1,3-benzothiazol-2-ylthio)-N'-{1-[(4-methyl-1-piperazinyl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B5201646.png)

![1-(1-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-3-piperidinyl)-1-propanone](/img/structure/B5201656.png)
![4-[(3,5-di-tert-butylbenzoyl)amino]phenyl benzoate](/img/structure/B5201659.png)
![methyl 2-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5201661.png)
![2-chloro-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5201664.png)
![4-{[2-[(2,2-dimethylpropyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}thiomorpholine](/img/structure/B5201665.png)
![3,4-dimethyl-6-{[(2-pyridinylmethyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5201673.png)

![6-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5201685.png)
![N-{[1-(4-biphenylylcarbonyl)-4-piperidinyl]methyl}-4-biphenylcarboxamide](/img/structure/B5201687.png)
![4-{[(2-fluorophenyl)acetyl]amino}benzamide](/img/structure/B5201698.png)
![3'-benzyl 5'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5201714.png)